molecular formula C16H17NO B8404151 Naphthalen-2-yl(piperidin-4-yl)methanone

Naphthalen-2-yl(piperidin-4-yl)methanone

货号: B8404151
分子量: 239.31 g/mol
InChI 键: CUWYCKSZGXGUJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalen-2-yl(piperidin-4-yl)methanone is a small-molecule compound featuring a naphthalene ring linked to a piperidine moiety via a ketone bridge. This structure combines the hydrophobic aromatic properties of naphthalene with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry. For example, a derivative containing a pyrimidine substituent, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a Wingless/β-catenin (Wnt) pathway agonist, enhancing bone formation rates in preclinical studies . Synthesis routes often involve reductive amination, nucleophilic substitution, or coupling reactions, as exemplified by protocols using propionyl chloride, trifluoroacetic acid, or microwave-assisted conditions .

属性

分子式

C16H17NO

分子量

239.31 g/mol

IUPAC 名称

naphthalen-2-yl(piperidin-4-yl)methanone

InChI

InChI=1S/C16H17NO/c18-16(13-7-9-17-10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13,17H,7-10H2

InChI 键

CUWYCKSZGXGUJC-UHFFFAOYSA-N

规范 SMILES

C1CNCCC1C(=O)C2=CC3=CC=CC=C3C=C2

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Piperidin-4-yl methanone derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison:

Structural and Functional Variations

Key Structural Modifications and Biological Implications:

Compound Name/Structure Substituents/Modifications Biological Target/Activity Key Findings Reference
Naphthalen-2-yl(piperidin-4-yl)methanone Naphthalen-2-yl, unmodified piperidine Wnt pathway Increases bone formation rate by 25–40% in vivo
(4-Fluorophenyl)[1-(4-fluorobenzyl)piperidin-4-yl]methanone 4-Fluorobenzyl, 4-fluorophenyl Antimalarial (Plasmodium falciparum) IC₅₀ = 0.12 μM against resistant strains
(4-Chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone Naphthyloxyethyl, 4-chlorophenyl Neuroprotection (PC12 cells) 80% cell viability at 10 μM (glutamate-induced toxicity)
(Pyridin-2-yl)(1-(3-chloropropyl)piperidin-4-yl)methanone Pyridin-2-yl, 3-chloropropyl Menin-MLL interaction inhibitor Ki = 4.3 nM; anti-leukemic activity
(4-Nitrophenyl)(1-(3-hydroxy-THN-2-yl)piperidin-4-yl)methanone (±)-4a 3-Hydroxy-THN, 4-nitrophenyl Vesicular acetylcholine transporter Moderate VAChT binding (Ki = 18 nM)
(Thiophen-2-yl)(piperidin-4-yl)methanone hydrochloride Thiophen-2-yl, HCl salt Unknown (structural analogue) High purity (>95%); used in ligand studies

Pharmacological Profiles

  • Target Selectivity: Wnt Agonists: Naphthalen-2-yl derivatives uniquely activate the Wnt pathway, unlike fluorophenyl or chlorophenyl variants . Antimalarials: Halogenated benzyl groups (e.g., 4-chlorobenzyl in ) improve selectivity for resistant Plasmodium strains. Neuroprotectants: Ether-linked substituents (e.g., 4-methoxyphenoxyethyl in ) enhance blood-brain barrier penetration.
  • Binding Affinities: Methanone analogues with nitro groups (e.g., (±)-4a ) show weaker VAChT binding (Ki = 18 nM) compared to fluoroethoxy derivatives (Ki = 2.3 nM ). Piperidin-4-yl(m-tolyl)methanone exhibits µ-opioid receptor affinity (Ki = 56 nM) but lacks the bone-targeting efficacy of naphthalene-containing analogues .

Structure-Activity Relationships (SAR)

  • Aromatic Rings : Naphthalene enhances Wnt activation, while phenyl/pyridinyl groups favor receptor-ligand interactions (e.g., menin-MLL inhibitors ).
  • Substituent Position : 3-Hydroxy groups on tetrahydronaphthalene (e.g., (±)-4a ) reduce metabolic clearance compared to unsubstituted analogues.
  • Linker Flexibility : Ethyleneoxy linkers (e.g., in ) improve conformational adaptability for neuroprotective effects.

准备方法

Key Steps:

  • Intermediate Formation : Piperidin-4-ylmethanoyl chloride is prepared via chlorination of piperidine-4-carboxylic acid using thionyl chloride (SOCl₂).

  • Acylation : Naphthalene undergoes electrophilic substitution with the acyl chloride in the presence of AlCl₃, yielding the target compound.

Optimization :

  • Solvent : Dichloromethane (DCM) or chlorobenzene improves electrophile stability.

  • Temperature : Reactions at 0–25°C minimize side products like over-alkylation.

Challenges :

  • Regioselectivity issues due to naphthalene’s reactivity at multiple positions.

  • Low yields (~45–55%) in scaled reactions due to competing polymerization.

Grignard Reagent-Mediated Coupling

Grignard reagents enable nucleophilic addition to carbonyl groups, offering a versatile route to ketones.

Protocol:

  • Weinreb Amide Intermediate :
    Piperidine-4-carboxylic acid is converted to its N-methoxy-N-methylamide (Weinreb amide) using N,O-dimethylhydroxylamine and coupling agents like EDCI.

  • Grignard Addition :
    Treatment with naphthalen-2-ylmagnesium bromide forms a stabilized tetrahedral intermediate, which hydrolyzes to the ketone under acidic conditions.

Advantages :

  • High functional group tolerance.

  • Yields up to 78% with Turbo Grignard reagents (isopropylmagnesium chloride/LiCl).

Limitations :

  • Strict anhydrous conditions required.

  • Steric hindrance from the naphthalene ring may reduce efficiency.

Reductive Amination

Reductive amination couples ketones with amines under reducing conditions, suitable for late-stage functionalization.

Procedure:

  • Ketone Precursor : Naphthalen-2-ylmethanone is synthesized via Friedel-Crafts or cross-coupling.

  • Amine Coupling : Reacting with piperidin-4-amine in the presence of NaBH₃CN or H₂/Pd-C yields the target compound.

Conditions :

  • Solvent : Methanol or THF.

  • Catalyst : Pd/C (5 wt%) for hydrogenation.

Yield : 65–70%, with minor over-reduction byproducts.

Mitsunobu Reaction for Ether Linkage

Mitsunobu reactions facilitate ether bond formation, applicable to derivatives with hydroxylated intermediates.

Example Pathway:

  • Hydroxymethyl Intermediate : {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is prepared via alkylation of 4-hydroxypiperidine.

  • Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Efficiency :

  • Oxidation step yields ~85–90% purity after column chromatography.

Catalytic Cross-Coupling

Transition-metal catalysis enables direct C–C bond formation between aromatic and heterocyclic moieties.

Palladium-Catalyzed Methods:

  • Buchwald-Hartwig Amination : Coupling naphthalen-2-ylboronic acid with 4-bromopiperidin-1-ylmethanone using Pd(dba)₂/XPhos.

  • Suzuki-Miyaura : Similar approach with optimized base (K₃PO₄) and solvent (toluene/water).

Performance :

  • Yields: 60–75% with minimized homocoupling.

  • Requires rigorous exclusion of oxygen.

Comparative Analysis of Methods

Method Yield Scalability Complexity
Friedel-Crafts45–55%ModerateLow
Grignard/Weinreb70–78%HighModerate
Reductive Amination65–70%HighLow
Mitsunobu-Oxidation80–85%LowHigh
Catalytic Cross-Coupling60–75%ModerateHigh

Key Insights :

  • Grignard/Weinreb and reductive amination are preferred for large-scale synthesis due to balance of yield and practicality.

  • Catalytic methods offer regioselectivity but require specialized ligands and conditions.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/EtOAc) resolves polar byproducts.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 135–137°C).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.85–7.78 (naphthalene aromatic protons), 3.40–3.10 (piperidine CH₂).

    • MS : m/z 255.35 [M+H]⁺ .

常见问题

Q. What synthetic routes are recommended for Naphthalen-2-yl(piperidin-4-yl)methanone, and how are intermediates validated?

A multi-step approach is typically employed, leveraging retrosynthetic analysis to simplify the synthesis. For example:

  • Step 1 : Coupling of naphthalene-2-carboxylic acid derivatives with piperidin-4-yl precursors via amide or ketone linkages.
  • Step 2 : Functional group protection/deprotection (e.g., using tert-butoxycarbonyl (Boc) groups) to ensure regioselectivity.
  • Validation : Intermediates are characterized using HPLC (Chiralcel OD columns for enantiomeric separation) and NMR spectroscopy (1H/13C) to confirm purity and structural integrity .

Q. Which techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For instance, SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, especially for high-resolution or twinned data .
  • Spectroscopy : NMR (1H/13C, COSY, HSQC) identifies functional groups and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Tools like AutoDock Vina predict binding affinity to target receptors (e.g., enzymes or GPCRs).
  • DFT calculations : Assess electronic properties (e.g., fluorine substitution on pyrrolidine enhances binding via electronegativity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

  • Condition screening : Vary catalysts (e.g., Na(OAc)3BH for reductive amination), solvents (DCM vs. THF), and temperatures.
  • In-line monitoring : Use LC-MS to track reaction progress and identify side products early .
  • Case study : A 12% yield improvement was achieved by substituting TiCl4 with milder Lewis acids in acylation steps .

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Dosimetry adjustments : For PET tracers like [18F]VAT, nonhuman primate studies inform dose extrapolation to humans, addressing interspecies metabolic differences .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify active metabolites that may contribute to in vivo effects .

Q. How are structural discrepancies addressed in binding studies (e.g., mismatched SAR data)?

  • Co-crystallization : Capture ligand-receptor complexes to validate binding modes.
  • Mutagenesis : Modify receptor residues (e.g., π-stacking or hydrogen-bonding sites) to test hypothesized interactions .

Q. What experimental designs are recommended for assessing cholinergic neuron targeting in vivo?

  • Radiotracer validation : Use [18F]VAT in PET imaging to quantify vesicular acetylcholine transporter (VAChT) density in neurological models. Key parameters:
    • Dosimetry : Calculate organ-specific radiation absorption (e.g., 0.12 mSv/MBq for bladder in primates).
    • Selectivity : Block studies with competing ligands (e.g., vesamicol) confirm target specificity .

Q. How are purification challenges (e.g., diastereomer separation) addressed for enantiomerically pure samples?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralcel OD) with hexane/isopropanol gradients.
  • Crystallization : Optimize solvent systems (e.g., chloroform/methanol) to isolate stable polymorphs .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed sources over commercial databases. For crystallography, SHELX-refined structures (e.g., CCDC entries) are preferred .
  • Contradictory evidence : Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) to resolve ambiguities .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。